
cIAP1 ligand 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cIAP1 ligand 2 is a derivative of LCL161 and is an inhibitor of apoptosis protein ligand. It is used in the formation of SNIPER (Specific and Non-genetic IAP-dependent Protein Erasers) by connecting to the ABL ligand for protein via a linker . This compound plays a significant role in the regulation of apoptosis and is involved in various cellular processes, including the ubiquitination of receptor-interacting protein kinases .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cIAP1 ligand 2 involves the derivation from LCL161. The process includes the formation of a linker that connects the IAP ligand to the ABL ligand for protein . The specific reaction conditions and steps are proprietary and are typically carried out in specialized laboratories.
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure purity and efficacy. The compound is synthesized in bulk quantities, adhering to stringent quality control measures. The production process involves multiple steps, including purification and characterization to meet the required standards for research and therapeutic applications .
化学反応の分析
Types of Reactions: cIAP1 ligand 2 undergoes various chemical reactions, including:
Ubiquitination: It acts as an E3 ubiquitin ligase, facilitating the conjugation of ubiquitin chains to receptor-interacting protein kinases.
Binding Reactions: It binds to the baculoviral IAP repeat domain of cIAP1, forming stable complexes.
Common Reagents and Conditions:
Reagents: Common reagents used in reactions involving this compound include ubiquitin, ATP, and various buffer solutions.
Conditions: Reactions are typically carried out under physiological conditions, with controlled temperature and pH to mimic cellular environments.
Major Products Formed: The major products formed from reactions involving this compound include ubiquitinated proteins and stable protein-ligand complexes .
科学的研究の応用
cIAP1 ligand 2 has a wide range of scientific research applications, including:
作用機序
cIAP1 ligand 2 exerts its effects by binding to the baculoviral IAP repeat domain of cIAP1. This binding facilitates the ubiquitination of receptor-interacting protein kinases, leading to their degradation. The compound acts as an E3 ubiquitin ligase, promoting the conjugation of ubiquitin chains to target proteins . This process is crucial for regulating apoptosis and maintaining cellular homeostasis .
類似化合物との比較
Methylbestatin (MeBS): Binds to the baculoviral IAP repeat domain of cIAP1 and is used in the design of PROTACs.
Uniqueness of cIAP1 Ligand 2: this compound is unique due to its specific binding affinity and ability to form stable complexes with the ABL ligand for protein. This property makes it particularly useful in the design of SNIPERs and targeted protein degradation technologies .
特性
分子式 |
C34H40N4O6S |
|---|---|
分子量 |
632.8 g/mol |
IUPAC名 |
benzyl N-[(2S)-1-[[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C34H40N4O6S/c1-22(37(2)34(43)44-20-23-11-5-3-6-12-23)31(41)36-29(24-13-7-4-8-14-24)33(42)38-18-10-17-28(38)32-35-27(21-45-32)30(40)25-15-9-16-26(39)19-25/h3,5-6,9,11-12,15-16,19,21-22,24,28-29,39H,4,7-8,10,13-14,17-18,20H2,1-2H3,(H,36,41)/t22-,28-,29-/m0/s1 |
InChIキー |
WAZFEKJBUJBBQP-ZRKWFTTGSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OCC5=CC=CC=C5 |
正規SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6s)-6-Phenyl-5,6-Dihydrobenzo[h]quinazolin-2-Amine](/img/structure/B12422073.png)
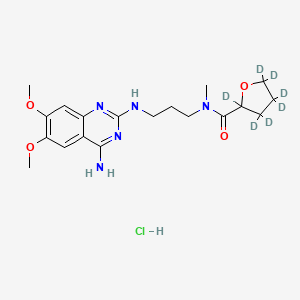
![[(2S,3S,4R,5R)-4-hydroxy-2-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12422080.png)
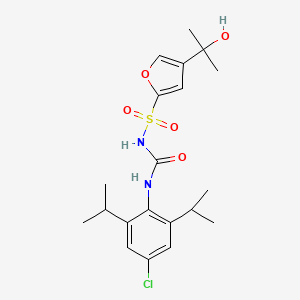
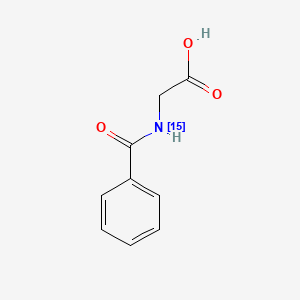

![N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide](/img/structure/B12422127.png)
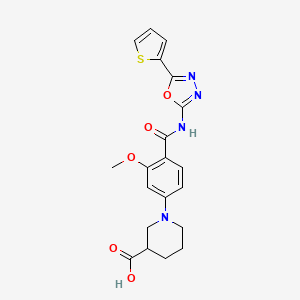
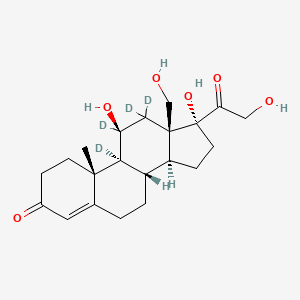




![[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12422150.png)
